molecular formula C21H33NO4 B330366 N-cyclooctyl-3,4,5-triethoxybenzamide

N-cyclooctyl-3,4,5-triethoxybenzamide

Cat. No.: B330366
M. Wt: 363.5 g/mol
InChI Key: SLZMBHBEEKGVAR-UHFFFAOYSA-N
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Description

N-Cyclooctyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide core and triethoxy substituents at the 3, 4, and 5 positions of the aromatic ring.

Properties

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclooctyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C21H33NO4/c1-4-24-18-14-16(15-19(25-5-2)20(18)26-6-3)21(23)22-17-12-10-8-7-9-11-13-17/h14-15,17H,4-13H2,1-3H3,(H,22,23)

InChI Key

SLZMBHBEEKGVAR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCCCCC2

solubility

2.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-cyclooctyl-3,4,5-triethoxybenzamide and its analogs:

Compound Name R Group (N-substituent) Benzamide Substituents Molecular Weight (g/mol) Synthesis Yield (%) Reported Bioactivity
This compound Cyclooctyl 3,4,5-Triethoxy ~407.5* Not reported Not specified
N-Cyclohexyl-3,4,5-trimethoxybenzamide Cyclohexyl 3,4,5-Trimethoxy 293.36 78 Anticancer (NF-κB inhibition)
Trimethobenzamide 4-[2-(Dimethylamino)ethoxy]benzyl 3,4,5-Trimethoxy 388.47 Not reported Antiemetic drug
N-(Cyanomethyl)-3,4,5-triethoxybenzamide Cyanomethyl 3,4,5-Triethoxy 322.34 Not reported No available data
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide 1-(3-Thiophenyl-oxadiazolyl)cyclohexyl 3,4,5-Trimethoxy 443.52 Not reported Potential kinase modulation

*Calculated based on molecular formula (C₂₃H₃₅NO₄).

Key Findings from Analog Studies

N-Cyclohexyl-3,4,5-trimethoxybenzamide
  • Synthesis : Produced via reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine in chloroform (78% yield) .
  • Structure : The cyclohexyl group adopts a chair conformation, and methoxy groups exhibit varied planarity with the aromatic ring. Hydrogen bonding via N–H···O forms chains, influencing crystal packing .
Trimethobenzamide
  • Structure: Features a 4-[2-(dimethylamino)ethoxy]benzyl group instead of a cycloalkyl substituent.
  • Application : Clinically used as an antiemetic, highlighting how substituent flexibility in benzamides can diversify therapeutic outcomes .
N-(Cyanomethyl)-3,4,5-triethoxybenzamide
Thiophene-Oxadiazole Hybrid Analog
  • Structure : Incorporates a thiophene-oxadiazole heterocycle on the cyclohexyl group. Such motifs are common in kinase inhibitors, suggesting possible enzyme-targeting applications .

Impact of Substituent Modifications

  • N-Substituents: Cyclooctyl vs. Cyclohexyl analogs show proven crystallinity and bioactivity . Functional Groups: Cyanomethyl or thiophene-oxadiazole substituents introduce electronic or steric effects that could modulate target binding or metabolic pathways .
  • Benzamide Substituents: Triethoxy vs.

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